molecular formula C8H9NO3 B1215725 Etofibrate 2-hydroxymethylnicotinate CAS No. 3612-80-4

Etofibrate 2-hydroxymethylnicotinate

Cat. No.: B1215725
CAS No.: 3612-80-4
M. Wt: 167.16 g/mol
InChI Key: OMMRNSLAFWRKOH-UHFFFAOYSA-N
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Description

Etofibrate 2-hydroxymethylnicotinate is a chemical compound with the molecular formula C8H9NO3. It is an ester derivative of nicotinic acid (niacin) and is known for its vasodilatory properties. This compound is often used in topical formulations for its ability to enhance blood flow and improve the penetration of active ingredients through the skin .

Scientific Research Applications

Etofibrate 2-hydroxymethylnicotinate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Etofibrate 2-hydroxymethylnicotinate can be synthesized through the esterification of nicotinic acid with ethylene glycol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification and assessment of the final product .

Chemical Reactions Analysis

Types of Reactions: Etofibrate 2-hydroxymethylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Etofibrate 2-hydroxymethylnicotinate is unique due to its specific ester linkage with ethylene glycol, which provides distinct physicochemical properties. Its ability to enhance skin penetration makes it particularly valuable in topical applications .

Properties

IUPAC Name

2-hydroxyethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-4-5-12-8(11)7-2-1-3-9-6-7/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMRNSLAFWRKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189697
Record name Etofibrate 2-hydroxymethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3612-80-4
Record name 3-Pyridinecarboxylic acid, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3612-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofibrate 2-hydroxymethylnicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etofibrate 2-hydroxymethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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